Product packaging for H-Met-gly-gly-OH(Cat. No.:CAS No. 14486-02-3)

H-Met-gly-gly-OH

Cat. No.: B088815
CAS No.: 14486-02-3
M. Wt: 263.32 g/mol
InChI Key: UZWMJZSOXGOVIN-LURJTMIESA-N
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Description

H-Met-Gly-Gly-OH ( 14486-02-3) is a synthetic tripeptide with the sequence Methionine-Glycine-Glycine (MGG) and a molecular weight of 263.32 g/mol . It is specifically recognized in biochemical research as the preferred tripeptide substrate for the tripeptidase PepT isolated from Lactobacillus helveticus strains, demonstrating high enzymatic efficiency with a reported Km of 2.6 mM and a Vmax of 80.2 µmol min⁻¹µg⁻¹ . This makes it an invaluable tool for enzymology studies, particularly for investigating the kinetics, specificity, and mechanism of action of peptidases. The methionine-glycine (Met-Gly) sequence at the N-terminus is of significant interest in protein science. In vivo, proteins starting with a Met-Gly sequence are often processed by methionylaminopeptidases, which remove the initiator methionine to expose a glycine residue at the N-terminus . This exposed glycine can then serve as a recognition site for post-translational modifications, most notably N-myristoylation, a key lipid modification that mediates membrane targeting and protein-protein interactions . Consequently, this compound serves as a relevant model compound for studying the initial steps and context of these crucial biological processes. This product is intended for research applications only and is not for diagnostic, therapeutic, or human use. It should be stored in a cool, dry place at -20°C, and exposure to light should be avoided to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N3O4S B088815 H-Met-gly-gly-OH CAS No. 14486-02-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O4S/c1-17-3-2-6(10)9(16)12-4-7(13)11-5-8(14)15/h6H,2-5,10H2,1H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWMJZSOXGOVIN-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for H Met Gly Gly Oh and Analogues

Chemical Synthesis Strategies for Oligopeptides

Chemical peptide synthesis can be broadly categorized into solution-phase and solid-phase techniques. Both approaches rely on the stepwise addition of amino acids, which are protected at their amino and side-chain functional groups to ensure specific peptide bond formation.

Solution-Phase Peptide Synthesis Techniques

Solution-phase peptide synthesis (SPPS) involves the sequential coupling of protected amino acids in a homogenous solution. One common strategy is the convergent or fragment condensation approach. For instance, the synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) has been achieved in a solution phase by a 2+2+1 fragment condensation method. researchgate.net This involved the synthesis of smaller peptide fragments which were then coupled to form the final pentapeptide. researchgate.net A similar strategy could be applied to H-Met-Gly-Gly-OH, potentially by coupling a protected Met-Gly dipeptide with a protected glycine (B1666218).

The choice of protecting groups is crucial in solution-phase synthesis to prevent side reactions and ensure the correct sequence. For the synthesis of N-t-butoxycarbonyl (Boc)-Gly-Gly-OH, a potential precursor for this compound synthesis, glycine dipeptidase can be dissolved in a sodium carbonate solution, followed by the addition of Boc anhydride (B1165640) dissolved in methanol. google.com After reaction and subsequent workup including acidification and extraction, the desired protected dipeptide is obtained. google.com

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a widely used method for producing peptides, where the growing peptide chain is anchored to an insoluble polymer support, or resin. google.com This technique simplifies the purification process as excess reagents and by-products can be removed by simple filtration and washing. The synthesis generally proceeds from the C-terminus to the N-terminus. google.com For this compound, the first amino acid, glycine, would be attached to an acid-labile resin. google.com

The synthesis cycle involves the deprotection of the N-terminal protecting group (commonly the fluorenylmethoxycarbonyl, Fmoc, group) followed by the coupling of the next Fmoc-protected amino acid. google.com This cycle is repeated until the desired peptide sequence is assembled. google.com The use of pre-activated Fmoc-Gly-Gly-OH units can be advantageous for synthesizing sequences with repeating glycine residues. google.com

Optimization of Deprotection Steps and Carrier Removal

The final step in SPPS is the cleavage of the peptide from the resin support and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). nih.gov The presence of methionine in this compound necessitates special considerations during this step. Methionine is susceptible to oxidation and S-alkylation (tert-butylation) during acidolytic cleavage. researchgate.net To minimize these side reactions, scavengers are added to the cleavage cocktail. researchgate.net For methionine-containing peptides, a cleavage mixture of TFA-anisole-trimethylsilyl chloride (TMSCl)-Me2S has been shown to reduce oxidation and S-alkylation. researchgate.net

The choice of resin can also impact the final cleavage and purity. For peptides with a C-terminal methionine, trityl-based resins are recommended to reduce alkylation of the methionine residue by cations generated from the linker during cleavage. sigmaaldrich.com

Impact of Trifluoroacetic Acid (TFA) Residues on Peptide Integrity and Experimental Outcomes

Trifluoroacetic acid (TFA) is a common reagent used for cleaving synthesized peptides from the solid-phase resin and in HPLC purification. thermofisher.com However, residual TFA can remain in the final peptide product, which can be toxic and may interfere with experimental results. thermofisher.com TFA can form ion pairs with the charged groups of peptides, which can affect their conformation and interaction with other molecules. asm.orgnih.gov For example, the presence of TFA has been shown to affect the structural folding of the bacteriocin (B1578144) pediocin PA-1. asm.org

Moreover, TFA can act as an allosteric modulator of certain receptors, such as the glycine receptor, which could lead to experimental variability or error. nih.gov Therefore, it is often necessary to remove or replace TFA. Ion chromatography is a sensitive and simple method for the determination of TFA in peptide preparations. thermofisher.com In some cases, TFA can be replaced with other acids like HCl during purification steps, which can be easier to remove. asm.org

Four-Component Condensation (4CC) and Related Multicomponent Reactions for Peptide Diversification

The four-component condensation (4CC), or Ugi reaction, is a multicomponent reaction that can be used for peptide synthesis. acs.orgnih.gov This reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to form a dipeptide derivative in a single step. acs.orgscispace.com The 4CC offers advantages such as coupling without prior carboxyl activation and the ability to be performed in highly polar media. scispace.com

This methodology has been adapted for solid-phase synthesis (SPPS-4CC), where one of the components is attached to a polymer support. scispace.com For example, a C-protected amino acid (amine component) and an N-protected amino acid (acid component) can be coupled in the presence of an aldehyde and a polymer-bound isonitrile. scispace.com The resulting peptide is attached to the polymer and can be cleaved off using trifluoroacetic acid. scispace.com This approach allows for the diversification of peptide structures by varying the four components.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic peptide synthesis utilizes enzymes, typically proteases, to catalyze the stereoselective formation of peptide bonds. nih.govnih.gov This approach offers a cleaner and milder alternative to purely chemical methods, avoiding the need for extensive protection and deprotection steps and harsh reaction conditions. nih.govnih.gov However, challenges remain in optimizing reaction conditions such as pH and temperature, and in understanding the enzymatic mechanisms for the synthesis of longer oligopeptides. nih.govnih.gov

Enzymes like papain have been used for the synthesis of co-oligopeptides. acs.orgresearchgate.net The synthesis of diblock co-oligopeptides of L-lysine and L-alanine has been achieved in a one-pot reaction with high efficiency. acs.orgresearchgate.net Biocatalysis also offers routes for the synthesis of N-acyl-amino acids, which can be building blocks for peptides. nih.gov Lipases and proteases can be used for the acylation of amino acids, although the substrate scope can be limited. nih.gov

For the synthesis of this compound, a chemoenzymatic approach could involve the use of a protease to couple a methionine derivative with a glycine-glycine dipeptide or to sequentially add glycine residues to a methionine precursor. The substrate specificity of enzymes allows for reactions to proceed without the need for protecting reactive side-chain functional groups. acs.org

Data Tables

Table 1: Comparison of Peptide Synthesis Methodologies

MethodologyAdvantagesDisadvantages
Solution-Phase Peptide Synthesis Scalable, well-established for shorter peptides.Requires purification after each step, can be time-consuming.
Solid-Phase Peptide Synthesis Simplified purification, amenable to automation.Potential for side reactions during cleavage, accumulation of impurities.
Four-Component Condensation High convergence, rapid generation of diversity.Limited to specific reaction components, potential for stereochemical complexity.
Chemoenzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced need for protecting groups.Enzyme stability and substrate scope can be limiting, optimization of reaction conditions required.

Table 2: Common Protecting Groups and Cleavage Reagents in Peptide Synthesis

Protecting GroupAbbreviationCleavage/Deprotection Reagent
9-FluorenylmethyloxycarbonylFmocPiperidine in DMF
tert-ButoxycarbonylBocTrifluoroacetic Acid (TFA)
BenzylBzlHydrogenolysis, strong acids
TritylTrtMild acids

Application of Enzymatic Cleavable Protecting Groups in Peptide Synthesis

A key strategy in modern peptide synthesis is the use of protecting groups that can be selectively removed by enzymes. This method is advantageous for constructing larger peptides, especially when solubility requires the use of aqueous systems. thieme-connect.de The high specificity of enzymes allows for the deprotection of a target functional group under mild, aqueous conditions without affecting other protecting groups or the peptide backbone itself. thieme-connect.denih.gov

Trypsin-Labile Protecting Groups: Trypsin is a protease with a narrow specificity, primarily catalyzing the hydrolysis of peptide bonds at the C-terminus of lysine (B10760008) and arginine residues. thieme-connect.de This specificity has been exploited to develop N-terminal protecting groups that are labile to trypsin. For example, a benzyloxycarbonylarginyl (Z-Arg) group can be used to protect the N-terminus of a peptide. thieme-connect.denih.gov After peptide chain elongation, trypsin is used to specifically cleave the arginyl bond, liberating the N-terminus of the desired peptide. nih.govpnas.org This method has been successfully applied in the stepwise synthesis of complex peptides like deamino-oxytocin. thieme-connect.de

Penicillin G Acylase (PGA) in Deprotection: Penicillin G Acylase (PGA) is another valuable enzyme in this context. It is used to remove the phenylacetyl (PhAc) group from the N-terminus of peptides. A significant advantage of PGA is its lack of peptidase activity, ensuring that the peptide backbone remains intact during deprotection. thieme-connect.de This technique has proven particularly useful in the synthesis of lysine-containing peptides and has been employed in a fully biocatalytic synthesis of Leu-enkephalin tert-butyl ester, where PGA was used for both N-terminal protection (via reverse reaction) and final deprotection. thieme-connect.de

Carboxypeptidase Y (CpY) for C-Terminal Deprotection: For the selective cleavage of C-terminal ester protecting groups, carboxypeptidase Y (CpY) from baker's yeast is highly effective. CpY exhibits distinct pH optima for its esterase and peptidase activities, allowing for the selective removal of methyl or ethyl esters at a pH above 8.5 without cleaving peptide bonds. thieme-connect.de Its activity is restricted to α-esters, leaving side-chain esters of aspartic and glutamic acid untouched. This enzyme has been utilized in the stepwise, C-terminal elongation of peptide chains and in the synthesis of Met-enkephalin, where it was used for both C-terminal deprotection and peptide bond formation. thieme-connect.de

EnzymeProtecting GroupCleavage SiteKey AdvantagesReference
TrypsinBenzyloxycarbonyl-Arginine (Z-Arg-), Acyl-ArginineN-Terminus (after Arg)High specificity for Arg/Lys residues; mild, aqueous cleavage conditions. thieme-connect.denih.govpnas.org
Penicillin G Acylase (PGA)Phenylacetyl (PhAc)N-TerminusCommercially available and devoid of peptidase activity, preventing backbone cleavage. thieme-connect.de
Carboxypeptidase Y (CpY)Methyl (OMe), Ethyl (OEt) EstersC-TerminusSelectively cleaves C-terminal α-esters without attacking peptide bonds or side-chain esters. thieme-connect.de

Enzyme-Catalyzed Peptide Bond Formation and Modification

The use of proteolytic enzymes to catalyze the formation of peptide bonds is a cornerstone of chemoenzymatic synthesis. qyaobio.com By manipulating reaction conditions, the natural hydrolytic function of proteases can be reversed to favor aminolysis over hydrolysis, resulting in peptide bond synthesis. nih.govqyaobio.com This process can be governed by two main principles: equilibrium-controlled synthesis, where the product precipitates out of solution to shift the equilibrium towards synthesis, or kinetically-controlled synthesis, where an activated acyl donor is used and the initial rate of synthesis is much faster than the subsequent hydrolysis of the product. qyaobio.comacs.org

Papain-Catalyzed Synthesis: Papain, a cysteine protease with broad substrate specificity, is widely used for chemoenzymatic peptide synthesis. mdpi.com It can catalyze the formation of peptide bonds involving a wide range of amino acids. tandfonline.comoup.com The efficiency of papain-catalyzed synthesis can be high, with yields often exceeding 90% under optimal conditions, which typically involve alkaline pH values (pH 8-9.5) to favor aminolysis. tandfonline.comnih.gov Papain has been successfully used to synthesize fragments of cholecystokinin (B1591339) (CCK-8), which contains a Met-Gly sequence, demonstrating its utility for creating peptide bonds relevant to this compound. pnas.org For example, the dipeptide fragment Boc-Met-Gly-N2H2Ph was obtained with a 61% yield from the papain-mediated coupling of Boc-Met-OMe and H-Gly-N2H2Ph. pnas.org

Thermolysin-Catalyzed Synthesis: Thermolysin is a highly stable metalloprotease that is particularly effective for forming peptide bonds where the amino component (the P1' position) is a hydrophobic amino acid like leucine (B10760876) or phenylalanine. nih.govoup.compnas.org The enzyme's specificity is a key consideration in planning synthetic routes. nih.gov The large-scale synthesis of the aspartame (B1666099) precursor (Z-Asp-Phe-OMe) is a prominent industrial application of thermolysin, showcasing the scalability and efficiency of this enzymatic approach. acs.org While thermolysin's primary specificity is not for glycine, its ability to catalyze condensation with various unprotected peptides makes it a candidate for synthesizing analogues of this compound where the C-terminal glycine is replaced by a hydrophobic residue. jst.go.jp

Reaction Conditions and Optimization: The success of enzyme-catalyzed peptide synthesis is highly dependent on the reaction environment. Key parameters that must be optimized include pH, temperature, enzyme and substrate concentrations, and the presence of organic co-solvents. nih.govnih.gov Alkaline conditions are generally favorable for the aminolysis reaction due to the pKa of the amine groups of the substrates. nih.gov The use of frozen aqueous solutions has also been shown to drastically increase peptide yields in some systems by promoting a favorable microenvironment for the enzymatic reaction.

EnzymeEnzyme TypeSubstrate Specificity (Acyl Donor P1)Typical Nucleophile (P1')Example YieldReference
PapainCysteine ProteaseBroad; accepts basic, acidic, and some neutral residues.Amino acid amides, esters, or peptides.61% for Boc-Met-Gly-N2H2Ph synthesis. tandfonline.comnih.govpnas.org
ThermolysinMetalloproteasePrefers hydrophobic residues (e.g., Phe, Leu, Val).Amino acid amides or peptides with hydrophobic N-terminus.~80% for Cbz-Phe-Leu-NH2 synthesis. nih.govoup.compnas.org
α-ChymotrypsinSerine ProteaseAromatic amino acids (e.g., Phe, Tyr, Trp).Amino acid amides/esters (e.g., Leu-NH2).Up to 95% for N-Ac-Phe-Gly-NH2.
SubtilisinSerine ProteaseBroad, depends on molecular size of carboxyl component.Amino acid amides or esters.- oup.com

Sophisticated Structural Elucidation and Conformational Dynamics of H Met Gly Gly Oh

Spectroscopic Characterization Techniques

Vibrational Spectroscopy: Infrared (IR) and Linear-Dichroic Infrared (IR-LD) Analyses

Vibrational spectroscopy is a powerful tool for probing the structure of molecules by examining the vibrations of their chemical bonds.

Normal mode analysis is a theoretical method used to predict the vibrational frequencies and modes of a molecule. scialert.net For H-Met-Gly-Gly-OH, which has 34 atoms, a total of 96 normal modes of vibration are expected. scialert.net These vibrations can be categorized into amide modes, side chain modes, and mixed modes for a clearer understanding. scialert.netresearchgate.net

A study utilizing a Urey-Bradley force field was conducted to perform a normal mode analysis of this tripeptide. scialert.net The force constants, which describe the stiffness of the chemical bonds, were initially transferred from other glycine (B1666218) and methionine-containing peptides and then refined to achieve the best possible agreement with experimental spectroscopic data. scialert.net The calculated vibrational frequencies were found to be in good agreement with the experimental IR spectra. scialert.net

Table 1: Calculated Force Constants for this compound

Force Constant TypeValue (dynes/cm)
K(C-N)5.50
K(C=O)9.50
H(H-N-C)0.35
H(C-C-N)1.20

This table presents a selection of the calculated force constants used in the normal mode analysis of this compound. The values are indicative of the bond stretching (K) and angle bending (H) forces within the peptide backbone.

Solid-state linear-dichroic infrared (IR-LD) spectroscopy, combined with quantum chemical calculations, has been instrumental in elucidating the conformation of this compound. researchgate.net In this technique, the sample is oriented in a nematic liquid crystal, allowing for the determination of the orientation of specific chemical bonds relative to the molecular axis. researchgate.net

For the pure, amorphous form of this compound, both quantum chemical calculations (using B3LYP/6-31+G(d) and UHF/6-31G** methods) and IR-LD spectroscopy suggest a nearly linear structure. researchgate.net However, for its protonated form (the hydrochloride salt), the experimental IR-LD data indicate a cross-linked arrangement of the two amide fragments. researchgate.net This finding was further corroborated by X-ray diffraction studies of the hydrochloride salt. researchgate.net

The IR spectrum of this compound shows characteristic absorption bands. For instance, the bands at 893 cm⁻¹ and 1374 cm⁻¹ have been experimentally assigned to the ν(Cγ-S) and φ(S-C-H) vibrations of the methionine side chain, respectively. scialert.net Theoretical calculations support these assignments, predicting these frequencies at 878 cm⁻¹ and 1384 cm⁻¹, respectively. scialert.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Methionine Side Chain in this compound

Vibrational ModeExperimental IR FrequencyCalculated Frequency
ν(Cγ-S)893878
φ(S-C-H)13741384

This table highlights the close correlation between the experimentally observed IR absorption bands and the theoretically calculated vibrational frequencies for the methionine side chain in this compound, validating the computational model.

Normal Mode Analysis and Force Field Calculations for Tripeptide Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamics of peptides in solution.

While specific detailed NMR studies focusing exclusively on the conformational preferences and dynamics of this compound are not extensively reported in the provided search results, general principles of peptide NMR can be applied. Linear peptides like this compound are typically flexible in solution, existing as an ensemble of rapidly interconverting conformations. thieme-connect.de The observed NMR parameters, such as chemical shifts and coupling constants, are therefore population-weighted averages of these conformations. thieme-connect.de

The chemical shift dispersion in the ¹H NMR spectrum can provide initial clues about the extent of ordered structure. nih.gov A wider spread of chemical shifts, particularly for the amide protons, often indicates a more rigid or folded conformation, whereas a narrow range suggests greater flexibility. thieme-connect.de For this compound, one would expect a relatively flexible conformation in solution, though specific solvent conditions and the presence of binding partners could induce more ordered structures.

NMR is highly sensitive to intermolecular interactions. Studies on similar peptides have shown that changes in the chemical shifts of amide protons upon varying concentration or solvent can reveal details about self-association and hydrogen bonding patterns. ias.ac.in For instance, a decrease in the temperature coefficient of an amide proton's chemical shift is often indicative of its involvement in a hydrogen bond. ias.ac.in

Furthermore, NMR can be used to study the binding of this compound to other molecules. For example, in a study involving cucurbit[n]urils, the binding of various peptides was monitored by observing changes in the NMR spectra of both the peptide and the host molecule. nih.govrsc.org Although this compound itself was listed as not determined or not reported in this specific study, the methodology is directly applicable. nih.govrsc.org Upon binding, changes in chemical shifts and the appearance of nuclear Overhauser effects (NOEs) between the peptide and its binding partner would provide detailed information about the binding interface and the conformation of the peptide in the bound state.

Determination of Conformational Preferences and Dynamics

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry stands as a powerful tool for the analysis of peptides like this compound, providing insights into its molecular weight, sequence, and the nature of its degradation products.

High-resolution tandem mass spectrometry (MS/MS) is instrumental in the precise identification of the intact this compound peptide and its various degradation products. researchgate.nettandfonline.com In studies involving the reaction of hydroxyl radicals with Gly-Met-Gly, high-resolution MS/MS has been employed to identify and characterize the resulting products. researchgate.net For instance, the fragmentation patterns observed in MS/MS spectra allow for the confident assignment of structures to products with lower molecular weights than the parent tripeptide. researchgate.net

The oxidation of the methionine residue is a common degradation pathway. One study on the oxidation of a synthesized Gly-Met-Gly (GMG) tripeptide identified not only the expected sulfoxide (B87167) (+16 Da) and sulfone (+32 Da) products but also a novel product with a +34 Da mass shift, which was identified as homocysteic acid. nih.gov This product results from the loss of the methyl group of methionine and the conversion of the thioether to a sulfonic acid. nih.gov The table below summarizes the mass shifts and proposed identities of some observed degradation products of a similar tripeptide, Gly-Met-Gly.

Mass Shift (Da)Proposed IdentityReference
+16Methionine sulfoxide nih.gov
+32Methionine sulfone nih.gov
+34Homocysteic acid nih.gov
-32Aldehyde product nih.gov

The fragmentation of these products in MS/MS provides further structural confirmation. For example, the fragmentation of the homocysteic acid derivative of Gly-Met-Gly showed a prominent neutral loss of sulfonic acid. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly suited for the analysis of biomolecules like peptides, as it minimizes fragmentation during the ionization process. ESI-MS has been utilized in mechanistic studies of methionine-containing peptides to monitor reaction progress and identify intermediates and final products. tandfonline.comnih.govacs.org

Studies on the oxidation of methionine-containing peptides have shown that ESI-MS can be prone to inducing oxidation artifacts, where the methionine residue is oxidized to methionine sulfoxide during the electrospray process itself. nih.govresearchgate.net This can be influenced by factors such as the condition of the electrospray emitter and the electric field strength. nih.gov Careful experimental design, such as the use of a redox buffer or proper maintenance of the ESI source, is necessary to minimize these artifacts and accurately reflect the solution-phase composition. nih.gov

In studies of the ozonation of small peptides, ESI-MS has been used to detect and characterize oxidation products. acs.org For peptides containing methionine, the primary oxidation product observed is methionine sulfoxide. acs.org The product ion mass spectra obtained from tandem MS experiments on both the intact and ozonated peptides allow for the precise localization of the modification to the methionine residue through the analysis of b and y type fragment ions. acs.org

High-Resolution MS/MS for Identification of Intact Peptide and Degradation Products

Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure

Circular dichroism (CD) spectroscopy is a valuable technique for investigating the secondary structure of peptides in solution. The far-UV CD spectrum (typically 190-250 nm) is sensitive to the peptide backbone conformation, providing information on the presence of α-helices, β-sheets, turns, and random coil structures.

While specific CD studies focusing solely on this compound are not extensively detailed in the provided search results, the principles of CD spectroscopy are broadly applicable. For instance, studies on other peptides demonstrate how CD can reveal conformational changes upon modification or interaction with other molecules. The CD spectra of opioid peptides and their glycosylated derivatives have been used to evaluate the relative amounts of extended and folded conformers. srce.hr In another example, the CD spectra of γ-melanocyte-stimulating hormone analogues revealed a new turn structure at the C-terminus, which was correlated with its antagonist activity. nih.gov For a short, flexible peptide like this compound, the CD spectrum in an aqueous solution would likely be dominated by features characteristic of a random coil conformation. However, changes in solvent polarity or the introduction of binding partners could induce more ordered structures that would be detectable by CD.

Crystallographic Studies for Solid-State Structure Determination

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state.

X-ray Diffraction Analysis of this compound and its Derivatives

Structural analyses of the solid tripeptide glycyl-methionyl-glycine (H-Gly-Met-Gly-OH) and its hydrochloride have been performed. researchgate.net These studies, combining experimental techniques like linear-dichroic infrared (IR-LD) spectroscopy with quantum chemical calculations, have provided insights into the solid-state conformation. researchgate.net The research predicted a nearly linear structure for the pure ligand. researchgate.net

Furthermore, the crystal structures of hydrogensquarates of glycine-containing tripeptides, including methionylglycylglycine (this compound), have been characterized. nih.gov These structures consist of a positively charged peptide moiety and a negative hydrogensquarate anion, stabilized by strong intermolecular hydrogen bonds. nih.gov

While a specific crystal structure file for this compound was not found in the initial search, studies on related methionine-containing peptides provide valuable comparative data. For example, the crystal structures of the isomeric dipeptides L-glycyl-L-methionine and L-methionyl-L-glycine have been reported, revealing that both exist as zwitterions in the solid state. iucr.org The conformation of these dipeptides differs, with Gly-Met adopting a more extended structure compared to the kinked shape of Met-Gly. iucr.org Such conformational differences can influence their chemical reactivity, such as their susceptibility to oxidation. iucr.org

Below is a table summarizing the crystallographic data for a related modified proglycinin, V+4Met, which incorporates methionine residues.

Crystal SystemSpace GroupUnit Cell DimensionsReference
MonoclinicP2a = 118.7 Å, b = 78.1 Å, c = 109.9 Å, β = 119° tandfonline.com

This data, while not directly for this compound, illustrates the type of detailed structural information that can be obtained from X-ray diffraction studies of methionine-containing peptides and their derivatives.

In Depth Biochemical Interactions and Biological Activity Profiling

Role of H-Met-Gly-Gly-OH in Fundamental Biological Processes

The significance of peptides in biological systems is vast, ranging from signaling molecules to intermediates in metabolic pathways. The role of this compound is intrinsically linked to the functions of its constituent amino acids, methionine and glycine (B1666218).

Participation in Protein Synthesis and Degradation Pathways

Methionine plays a well-established and critical role as the initiating amino acid in the synthesis of most proteins in both prokaryotes and eukaryotes. nih.gov The process of protein degradation, on the other hand, involves the breakdown of proteins into smaller peptides and individual amino acids by enzymes known as proteases. nih.gov These smaller fragments can then be recycled for new protein synthesis or further catabolized.

While direct studies detailing the specific pathway of this compound in these processes are not extensively documented, its structure is consistent with it being an intermediate product of protein catabolism. The related dipeptide, Methionyl-Glycine (Met-Gly), is described as an incomplete breakdown product of protein digestion or catabolism. hmdb.ca This suggests that this compound could similarly arise from the enzymatic cleavage of larger proteins and peptides, representing a transient state before further hydrolysis into its constituent amino acids.

Contributions to Cellular Functions and Metabolic Regulation

The metabolic impact of this compound can be inferred from the crucial roles of its components. Methionine metabolism is central to numerous cellular functions, feeding into the methionine cycle, the transsulfuration pathway, and polyamine biosynthesis. nih.gov It is the precursor for S-adenosylmethionine (SAM), the primary methyl group donor for a vast array of methylation reactions that regulate gene expression and protein function. nih.govfrontiersin.org Interventions like methionine restriction have been shown to extend lifespan and influence metabolic health across different species. nih.gov

Glycine, the simplest amino acid, is also a key metabolic intermediate. wikipedia.org It is involved in the biosynthesis of other crucial molecules, including the amino acid serine, purines, and the heme component of hemoglobin. technologynetworks.com

Enzymatic Substrate Specificity and Kinetic Mechanisms in Peptide-Enzyme Interactions

The interaction of peptides with enzymes is a cornerstone of biochemical regulation. The N-terminal methionine of this compound makes it a potential substrate for a specific class of enzymes known as methionine aminopeptidases.

Studies with Human Methionine Aminopeptidases

Human Methionine Aminopeptidases (MetAPs) are metalloproteases that catalyze the removal of the initiator methionine residue from newly synthesized proteins, a critical step in protein maturation and function. sinobiological.comnih.gov There are two main types in humans, MetAP1 and MetAP2. sinobiological.com The catalytic activity of these enzymes is highly dependent on the nature of the amino acid at the second position (P1') of the peptide substrate. nih.gov

Systematic studies have shown that MetAPs require amino acids with small side chains, such as Glycine, Alanine (B10760859), and Serine, at the P1' position. nih.gov This makes peptides with the sequence Met-Gly, like this compound, potential candidates for enzymatic processing by MetAPs. Indeed, a fluorogenic peptide substrate, H-Met-Gly-Pro-AMC, is utilized to measure the activity of both human MetAP1 and MetAP2, demonstrating the recognition of the Met-Gly motif by these enzymes. sinobiological.com

Table 1: Kinetic Parameters of a Methionine-Containing Peptide with Human MetAP2 This table presents kinetic data for a related peptide, H-Met-Gly-Met-Met-OH, which serves as an example of a substrate for human methionine aminopeptidase (B13392206) 2. The data was obtained at pH 7.5 and 30°C.

Substrate Enzyme Km (mM) kcat (min-1)
H-Met-Gly-Met-Met-OH Human Methionine Aminopeptidase 2 0.34 ± 0.04 170 ± 6

Data sourced from a study on methionine aminopeptidase substrates. utechproducts.com

Metal Ion Coordination and Complexation Chemistry of Methionine-Containing Peptides

The side chains of amino acids play a crucial role in binding metal ions, which is essential for the structure and function of many proteins. scirp.org The thioether group in the side chain of methionine allows it to coordinate with various metal ions. acs.orgwikipedia.org

Investigation of Coordination Ability with Divalent Metal Ions

Methionine-containing peptides can coordinate to metal ions as bidentate or tridentate ligands. acs.orgwikipedia.org The coordination often involves the sulfur atom of the methionine side chain, along with the N-terminal amino group and/or peptide backbone nitrogen atoms. acs.orgtandfonline.com

Studies involving palladium(II) complexes have shown that Met-peptides can coordinate to the Pd(II) ion as a bidentate ligand via the sulfur atom and the first peptide nitrogen upstream from the methionine anchor. acs.org This coordination is the basis for the regioselective cleavage of the peptide bond by the metal complex. acs.org Similarly, research on the interaction of Au(III) with the isomeric tripeptide H-Gly-Gly-Met-OH revealed that the metal ion is coordinated in a tridentate fashion through the sulfur atom and two nitrogen atoms. tandfonline.com

The stability of complexes formed between amino acids and divalent metal ions (M²⁺) has been investigated through potentiometric studies. scirp.orgscispace.com While this data pertains to the individual amino acid methionine, it provides a fundamental understanding of the affinity between the methionine residue and various metal ions, which is a key factor in the coordination chemistry of this compound.

Table 2: Logarithm of Stability Constants for Binary Complexes of Divalent Metal Ions with Methionine This table shows the stability constants (Log K) for 1:1 complexes of various divalent metal ions with the amino acid L-methionine at 25°C in a 0.1 M NaNO₃ solution. These values indicate the relative affinity of the metal ions for the methionine ligand.

Metal Ion (M²⁺) Log K (M(Met)⁺)
Co²⁺ 3.89
Ni²⁺ 4.41
Cu²⁺ 7.87
Zn²⁺ 4.10

Data sourced from a comparative investigation of metal ion interactions with L-methionine and related compounds. scirp.orgscispace.com

The data indicates a higher stability for the Cu(II)-methionine complex compared to the other first-row transition metals listed, following the general Irving-Williams series. This foundational knowledge of methionine's coordination behavior is essential for understanding and predicting the interactions of more complex methionine-containing peptides like this compound with biological and synthetic metal systems.

Structural Characterization of Peptide-Metal Complexes via Spectroscopic Methods

The interaction between peptides and metal ions is crucial for understanding the biological roles of metals, both essential and non-essential, and the therapeutic or toxic effects of their complexes. scispace.com The tripeptide Methionyl-Glycyl-Glycine (this compound) serves as a significant model for investigating the coordination mechanisms of metal ions with proteins, partly due to the potential antitumor effects of such metal complexes. scialert.net Spectroscopic methods, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy, are primary tools for elucidating the structure of these peptide-metal complexes. scispace.comresearchgate.net

Vibrational dynamics studies, particularly normal mode analysis using techniques like Wilson's GF matrix method and Urey Bradley's force field, have been applied to this compound. scialert.net Such analyses are essential for interpreting the peptide's coordination ability. scialert.net For H-Gly-Met-Gly-OH, which contains 34 atoms, 96 normal modes of vibration are possible. scialert.net These vibrations are typically categorized as amide modes, side chain modes, and mixed modes. scialert.net

Linear-dichroic infrared (IR-LD) spectroscopy is another powerful technique for the structural characterization of amorphous peptide samples that cannot be analyzed by diffraction methods. researchgate.net Studies on H-Gly-Met-Gly-OH and its hydrochloride have used IR-LD spectroscopy in conjunction with quantum chemical calculations to determine its structure. researchgate.net These analyses predicted a nearly linear structure for the pure ligand, while the protonated form adopts a cross-linked arrangement of its amide fragments. researchgate.net

In metal complexes, changes in the vibrational frequencies of the peptide's functional groups indicate coordination sites. For instance, in complexes of a Schiff base derived from methionine, shifts in the C=N azomethine group's frequency and the appearance of new bands corresponding to metal-nitrogen (M-N), metal-oxygen (M-O), and metal-sulfur (M-S) bonds confirm coordination through these respective atoms. scirp.org Similarly, for this compound, the methionine residue offers multiple potential coordination sites: the N-terminal amino group, the carboxylate oxygen, the peptide bond carbonyl oxygen, and the sulfur atom of the thioether side chain. rsc.orguq.edu.au Spectroscopic studies on various methionine-containing peptide complexes have confirmed that the peptide can act as a multidentate ligand, coordinating with metal ions like Cu(II), Pt(II), and Co(II) through these sites. rsc.orgcolumbia.edu

Table 1: Selected Calculated and Observed Vibrational Frequencies (cm⁻¹) for H-Gly-Met-Gly-OH This table presents a selection of vibrational modes for the tripeptide, highlighting the correlation between calculated and experimentally observed frequencies from spectroscopic analysis.

Mode DescriptionCalculated Frequency (cm⁻¹)Observed Frequency (cm⁻¹)
Amide A (N-H stretch)32823282
Data sourced from Kumar et al., 2013. scialert.net

Molecular Recognition and Supramolecular Interactions

Molecular recognition involves specific interactions between molecules, a fundamental process in biology and biotechnology. diva-portal.org The study of this compound provides insights into how peptides interact with synthetic receptors and how sequence and structure influence these interactions.

Binding Studies with Macrocyclic Receptors (e.g., Cucurbit[n]urils)

Cucurbit[n]urils (Qn or CB[n]) are macrocyclic receptors known for their ability to bind guests, including amino acids and peptides, within their hydrophobic cavity, driven by hydrophobic and ion-dipole interactions. nih.govnankai.edu.cn Cucurbit rsc.orguril (Q8), in particular, is large enough to simultaneously accommodate two guest molecules or two adjacent residues of a single peptide chain. nih.govresearchgate.net

Research has demonstrated that Q8 can bind to peptides with an N-terminal methionine residue with submicromolar affinity. nih.gov This high-affinity binding does not necessarily require an aromatic residue, which was previously thought to be a primary driver for strong cucurbit[n]uril-peptide interactions. nih.govnih.gov The binding is achieved through the inclusion of the methionine side chain along with the side chain of the adjacent residue within the Q8 cavity. nih.gov

Isothermal titration calorimetry (ITC) studies involving a complex of Q8 and methyl viologen (MV) have been used to quantify these interactions. While a direct binding constant for this compound was not detected in one study, a related system involving a Yellow Fluorescent Protein (YFP) tagged with Met-Gly-Gly (YFP-Met-Gly-Gly) showed a binding affinity (Ka) of 1.2 x 10⁵ M⁻¹ to the Q8·MV complex. rsc.org This highlights the capacity of the Met-Gly-Gly sequence to be recognized by the Q8·MV system. rsc.org Further studies focusing specifically on Met-terminated peptides have confirmed strong binding, with dissociation constants in the submicromolar range for peptides like Met-Leu-Ala (MLA), Met-Tyr-Ala (MYA), and Met-Phe-Ala (MFA). nih.gov

Table 2: Thermodynamic Data for the Binding of Selected Peptides to the Cucurbit rsc.orguril-Methyl Viologen (Q8·MV) Complex This table shows the association constants (Ka) and thermodynamic parameters for the interaction of various peptides with the Q8·MV host complex in aqueous solution.

PeptideKa (M⁻¹)ΔH (kcal mol⁻¹)-TΔS (kcal mol⁻¹)
H-Trp-Gly-Gly-OH1.3 x 10⁵-14.87.8
H-Gly-Trp-Gly-OH2.1 x 10⁴-11.45.5
This compoundNot DetectedNot ReportedNot Reported
YFP-Met-Gly-Gly1.2 x 10⁵-4.3-2.7
Data sourced from D’Souza and Urbach, 2024. rsc.org

Analysis of Sequence Context and Steric Effects on Binding Specificity

The amino acid sequence adjacent to a binding site—the sequence context—can significantly influence binding affinity and specificity. trinity.edu The inherent flexibility of linear peptides can be a detriment to binding, as it incurs a high entropic cost upon complex formation. semanticscholar.org Therefore, understanding how neighboring residues and steric hindrance affect the conformational propensities of a peptide is critical. oup.com

Studies on host-guest peptide series, such as comparing GGXGG and AAXAA sequences, have been used to quantify how chirality and simple steric effects from neighboring side chains alter the conformational sampling of a central guest residue. oup.com While the identity of adjacent residues can have a significant impact, some binding motifs are remarkably insensitive to sequence context. For example, the binding of tryptophan-containing peptides to the Q8·MV complex showed little influence from the identity of adjacent amino acids. nih.govtrinity.edu This suggests that the dominant interactions of the primary binding residue can sometimes overshadow the more subtle contributions from neighboring residues. For this compound, the small glycine residues would offer minimal steric hindrance, allowing the interaction to be primarily dictated by the methionine residue's fit within the receptor. msu.edu

Exploration of Modulatory Effects on Biological Systems

Research into Angiotensin-Converting Enzyme (ACE) Inhibitory Potential

Angiotensin-converting enzyme (ACE) is a key metallopeptidase in the renin-angiotensin system (RAS) that regulates blood pressure by converting angiotensin I to the potent vasoconstrictor angiotensin II. scielo.brfrontiersin.org Inhibition of ACE is a primary strategy for managing hypertension. nih.gov Bioactive peptides derived from food proteins are recognized as natural and safe alternatives to synthetic ACE inhibitors. scielo.brfrontiersin.org

The ACE inhibitory activity of a peptide is highly dependent on its amino acid sequence and composition. frontiersin.org Peptides containing hydrophobic amino acids, such as methionine, and those with proline, are often potent ACE inhibitors. scielo.br For example, the peptide Met-Gly-Pro, isolated from porcine skin gelatin, showed significant ACE inhibitory activity. scielo.br While direct studies on the ACE inhibitory potential of this compound are not prominent in the available literature, its constituent amino acids are found in other known ACE-inhibitory peptides. For instance, the peptide Arg-Gly-Gly-Tyr was identified as a potent ACE inhibitor from wheat gluten. researchgate.net The presence of methionine at the N-terminus and glycine residues could potentially contribute to ACE-inhibitory activity, though this requires experimental verification. In one study, the ACE inhibitor captopril (B1668294) did not affect the metabolic processing of methionine-enkephalin to Tyr-Gly-Gly, indicating that not all enzymes involved in peptide metabolism are ACE-related. nih.gov

Table 3: Examples of ACE-Inhibitory Peptides Containing Methionine or Glycine Residues This table lists several peptides identified from natural sources that exhibit ACE-inhibitory activity, highlighting the contribution of specific amino acid sequences.

Peptide SequenceSourceIC₅₀ Value
Met-Gly-ProPorcine Skin GelatinNot Reported
Arg-Gly-Gly-TyrWheat Gluten1.48 mmol/L
Met-Ala-AlaWhey Protein515.50 µM
Val-Ala-Gly-ThrWhey Protein610.30 µM
Lys-Ala-Ala-Leu-Ser-Gly-MetFermented Bovine MilkNot Reported
Data sourced from O'Keeffe et al., 2017 scielo.br; Ma et al., 2021 researchgate.net; Mooney et al., 2017 oup.com; and He et al., 2021. frontiersin.org

Investigations into Antiproliferative and Antitumor Activities in Cancer Cell Lines

Bioactive peptides are increasingly being investigated for their potential as anticancer agents, capable of inhibiting cancer cell proliferation and inducing apoptosis. mdpi.comnih.gov The amino acid composition, particularly the presence of hydrophobic residues, often plays a crucial role in the antiproliferative activity of these peptides. mdpi.com

While direct studies on the antitumor activity of this compound are limited, research on related peptides and its constituent amino acids provides valuable context. Methionine itself is a critical amino acid in cancer cell metabolism, and methionine-restricted diets are being explored as a therapeutic strategy to impede tumor growth. cancertodaymag.org Peptides containing methionine have demonstrated anticancer effects. For example, the hexapeptide Phe-Ile-Met-Gly-Pro-Tyr (FIMGPY), isolated from skate cartilage, exhibited dose-dependent anti-proliferation activity against HeLa cervical cancer cells with an IC₅₀ of 4.81 mg/mL, inducing apoptosis by upregulating the Bax/Bcl-2 ratio and caspase-3 activation. mdpi.com The hydrophobic residues, including methionine and phenylalanine, were considered important contributors to this activity. mdpi.com

Glycine has also been studied for its biological effects. While some studies investigate the antiproliferative potential of glycine and glycyl-glycine, others focus on the cytotoxic effects of peptides on various cancer cell lines, including colon, breast, and liver cancer cells. uark.eduresearchgate.net Rice bran peptide fractions, for instance, showed significant cytotoxicity against several human cancer cell lines. uark.edu Given that this compound contains both a key hydrophobic residue (methionine) and glycine, it represents a candidate for future investigations into potential antiproliferative properties.

Table 4: Examples of Peptides with In Vitro Antiproliferative Activity This table provides examples of peptides that have demonstrated cytotoxic or antiproliferative effects against various human cancer cell lines.

Peptide Sequence/NameSource/OriginTarget Cancer Cell LineIC₅₀ Value
Phe-Ile-Met-Gly-Pro-Tyr (FIMGPY)Skate CartilageHeLa (Cervical)4.81 mg/mL
KLA (KLAKLAK)₂De novo synthesisMCF-7 (Breast)88.1 µM
Cardanol (Compound 1)PropolisSW620 (Colon)~7.4 µg/mL
Data sourced from Chen et al., 2018 mdpi.com; Gaspar et al., 2013 nih.gov; and Tewtrakul et al., 2012. nih.gov

Studies on Antimicrobial Activity and Growth Modulation of Microorganisms

While direct studies on the antimicrobial properties of the specific tripeptide this compound are limited, research on its constituent amino acids and related peptides provides insights into its potential role in modulating microbial growth.

Glycine, a component of this compound, has been shown to inhibit the growth of various bacteria. mdpi.comresearchgate.net Its mechanism of action involves its incorporation into the peptidoglycan precursors of the bacterial cell wall, which disrupts the natural amino acid sequence and leads to growth inhibition. mdpi.comresearchgate.net For instance, in Mycobacterium smegmatis, glycine can replace alanine residues in the cell wall mucopeptide. nih.gov Similarly, the dipeptide glycyl-glycine has demonstrated potential in inhibiting bacterial growth. nih.gov A Schiff base synthesized from glycylglycine (B550881) has also shown antifungal and antibacterial activities against several microbial strains, including E. coli and S. typhi. scirp.org

The methionine residue also contributes to the potential antimicrobial profile. While D-methionine has been reported to inhibit the growth and biofilm formation of Bacillus subtilis mdpi.comcdnsciencepub.com, peptides containing methionine have been investigated for their antimicrobial properties. For example, a modified antibacterial peptide named M-Brucin, which contains a Met-Gly sequence, showed inhibitory activity against Staphylococcus epidermidis and Streptococcus pyogenes. japsonline.com However, it is noteworthy that a systematic analysis of amino acid-rich antimicrobial peptides found that while glycine-rich peptides are common, methionine-rich ones have not yet been identified in nature. nih.gov

The following table summarizes the antimicrobial and growth modulation effects of compounds related to this compound.

Compound/DerivativeMicroorganism(s)Observed Effect
Glycine Various bacteriaGrowth inhibition by interfering with peptidoglycan synthesis. mdpi.comresearchgate.net
Glycylglycine Mycobacterium smegmatisReverses the growth inhibitory action of d-serine (B559539) when combined with d-alanine. nih.gov
Glycylglycine Schiff Base E. coli, S. typhi, C. albicansShowed antimicrobial and antifungal activity. scirp.org
D-Methionine Bacillus subtilisInhibition of growth and biofilm formation. mdpi.comcdnsciencepub.com
M-Brucin (contains Met-Gly) S. epidermidis, S. pyogenesAntibacterial activity with IC50 values of 225 µM and 250 µM, respectively. japsonline.com

Neurotransmitter Properties and Central Nervous System Research Implications

There is no direct evidence to classify this compound as a neurotransmitter. However, the neuroactivity of its constituent amino acids, glycine and methionine, is well-established, suggesting potential implications for central nervous system (CNS) research.

Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord, brainstem, and retina. wikipedia.orgnih.gov It binds to ionotropic receptors, causing an influx of chloride ions that leads to an inhibitory postsynaptic potential (IPSP). wikipedia.org Beyond its inhibitory role, glycine is also a required co-agonist with glutamate (B1630785) for the activation of N-methyl-D-aspartate (NMDA) receptors, which are excitatory. wikipedia.orgmedchemexpress.com Given this dual role, glycinergic signaling is crucial for a wide range of physiological processes in the CNS. jneurosci.orgresearchgate.net

Methionine is an essential amino acid transported into the CNS, where it serves as a precursor to several important compounds. mdpi.com Notably, it is a precursor to homocysteine, which can act as an activator of glutamatergic receptors and, in high concentrations, can be an excitotoxin through an NMDA receptor-mediated pathway. mdpi.com

Furthermore, several neuroactive peptides contain methionine and glycine residues. A prominent example is Met-enkephalin (Tyr-Gly-Gly-Phe-Met), an endogenous opioid peptide that plays a role in pain modulation. nih.govgenome.jp This demonstrates that peptides incorporating these amino acids can possess significant bioactivity within the CNS. Research on neuroactive peptides from the sea slug Aplysia also identified peptides containing both methionine and glycine that trigger neuronal discharges related to egg-laying behavior. nih.govcore.ac.uk

The table below outlines the established neurotransmitter roles of compounds related to this compound.

CompoundRole in Central Nervous SystemMechanism of Action
Glycine Inhibitory NeurotransmitterActivates glycine receptors, causing chloride influx and hyperpolarization (IPSP). wikipedia.org
Glycine Excitatory Co-agonistRequired for the activation of NMDA receptors along with glutamate. wikipedia.orgmedchemexpress.com
Methionine Precursor to Neuroactive CompoundsServes as a precursor to homocysteine, which can activate glutamatergic receptors. mdpi.com
Met-enkephalin (Tyr-Gly-Gly-Phe-Met) Endogenous Opioid PeptideActs as a potent endogenous opiate with selectivity for various opiate receptors. nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant potential of this compound is strongly suggested by studies on methionine-containing peptides and the dipeptide Met-Gly. The sulfur-containing side chain of the methionine residue is a key contributor to this activity.

The primary mechanism by which methionine-containing peptides exert their antioxidant effect is through the oxidation of the thioether group in the methionine residue to methionine sulfoxide (B87167). mdpi.comnih.govscielo.br This process allows the peptide to effectively scavenge reactive oxygen species (ROS), thereby protecting other important molecules and cellular structures from oxidative damage. nih.govacs.org The reversible nature of this oxidation in intracellular proteins, where methionine sulfoxide can be reduced back to methionine by specific reductases, allows methionine residues to act as catalytic antioxidants. nih.gov

Studies on the dipeptide Methionyl-glycine (Met-Gly) have provided direct evidence of its radical scavenging capabilities. Research evaluating the protective effects of various dipeptides against AAPH-induced oxidative damage in human erythrocytes found that Met-Gly could effectively scavenge peroxyl radicals. nih.gov The protective effect of Met-Gly was significant, retarding the oxidation of hemoglobin and the depletion of glutathione. nih.gov The antioxidant activity of peptides is also influenced by their amino acid composition, with hydrophobic amino acids like glycine contributing to radical scavenging. researchgate.net Glycyl-glycine itself has been reported to possess scavenging potential. researchgate.net

The antioxidant activities of peptides related to this compound are summarized in the following table.

PeptideAssay/SystemFinding
Met-Gly Peroxyl Radical ScavengingDemonstrated effective scavenging activity. nih.gov
Met-Gly AAPH-induced Erythrocyte HemolysisProtected against hemolysis and retarded hemoglobin oxidation. nih.gov
Tyr-Gly, Trp-Gly, Cys-Gly, Met-Gly ABTS Radical ScavengingAll dipeptides showed radical quenching ability, with Tyr-Gly and Trp-Gly being the most effective. nih.gov
Various Methionine-containing peptides General ROS ScavengingMethionine residue is readily oxidized to methionine sulfoxide, conferring antioxidant activity. mdpi.comnih.gov
Glycyl-glycine General Antioxidant ActivityReported to have scavenging potential. researchgate.net

Peptide Degradation Pathways and Chemical Stability Investigations

Oxidative Degradation Mechanisms of Methionine Residues in Peptides

The methionine (Met) residue is a primary target for oxidation within peptides and proteins due to its easily oxidizable thioether side chain. mdpi.comiris-biotech.de This reactivity plays a significant role in protein modifications linked to oxidative stress and biological aging. mdpi.com The initial oxidation events are often extremely rapid, occurring on sub-microsecond and microsecond timescales, and involve the generation of highly reactive transient species. mdpi.comresearchgate.net The specific degradation pathways are heavily influenced by the local chemical environment, including the peptide sequence and the nature of the oxidizing agent. rsc.orgchimia.ch

Methionine residues readily react with various reactive oxygen species (ROS). The hydroxyl radical (HO•), considered one of the most aggressive ROS, is a primary initiator of one-electron oxidation pathways. semanticscholar.orgmdpi.com The reaction of HO• with the methionine residue is complex and typically begins with the addition of the radical to the sulfur atom, forming a sulfuranyl radical adduct (HOS•). mdpi.commdpi.comresearchgate.net This is often the dominant initial step, competing with direct hydrogen abstraction from the peptide backbone. researchgate.net

Hydrogen peroxide (H₂O₂), a common two-electron oxidant, also reacts efficiently with the methionine thioether group. mdpi.comacs.orgtandfonline.com Unlike the complex radical pathways initiated by HO•, the reaction with H₂O₂ typically leads directly to the formation of methionine sulfoxide (B87167). mdpi.commdpi.com The sensitivity of methionine-containing peptides to H₂O₂ can be influenced by the number of methionine residues within the peptide sequence. acs.org Other ROS, such as the superoxide (B77818) radical anion (O₂●⁻), also participate in the oxidative degradation of methionine, particularly by reacting with radical intermediates. mdpi.comsemanticscholar.org

The principal and most stable product of methionine oxidation is methionine sulfoxide (Met(O)). iris-biotech.desemanticscholar.orgtandfonline.com This oxidation converts the thioether to a sulfoxide, introducing a new chiral center and resulting in two diastereomers: Methionine-S-sulfoxide and Methionine-R-sulfoxide. iris-biotech.de The formation of Met(O) can occur through a direct two-electron oxidation by species like H₂O₂ or via more complex pathways involving radical intermediates and molecular oxygen. mdpi.comtandfonline.comnih.gov Further oxidation of methionine sulfoxide can lead to the formation of methionine sulfone (Met(O₂)), where the sulfur atom is oxidized to an even higher state. iris-biotech.de

In addition to sulfur oxidation, other degradation products can be formed. The radical processes initiated by HO• can lead to decarboxylation, with the efficiency of this reaction being dependent on the position of the methionine residue within the peptide sequence. rsc.orgresearchgate.net Under certain conditions, particularly during metal-catalyzed oxidation, hydrolytic cleavage of the peptide bond adjacent to the oxidized methionine residue has been observed. nih.govresearchgate.net

The presence of redox-active transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can significantly catalyze the oxidation of methionine residues. nih.govtandfonline.com These metal-catalyzed oxidation (MCO) reactions often occur in the presence of a reducing agent (like ascorbate) or hydrogen peroxide, in what are known as Fenton-like systems. nih.govnih.gov Such reactions can be site-specific if the peptide has a binding site for the metal ion. For instance, histidine residues are known to bind transition metals, directing the oxidation to nearby amino acids, including methionine. nih.gov

The mechanism of MCO can involve the generation of hydroxyl radicals. nih.gov Studies on the oxidation of methionine-containing peptides by the [Fe(II)(EDTA)]²⁻/H₂O₂ system suggest the involvement of a "complexed" or metal-bound hydroxyl radical. nih.gov This process is understood to be a two-electron oxidation that proceeds through two sequential one-electron transfer steps, involving the reaction of an intermediary sulfur-nitrogen bonded radical cation with molecular oxygen. nih.gov

Table 1: Overview of Methionine Oxidation Products and Catalysts
Oxidizing SystemPrimary OxidantKey ProductsReferences
Hydroxyl Radicals (e.g., from radiolysis)HO•Methionine Sulfoxide, Decarboxylation Products rsc.orgresearchgate.net
Hydrogen PeroxideH₂O₂Methionine Sulfoxide, Methionine Sulfone iris-biotech.deacs.org
Metal-Catalyzed Oxidation (Fenton System)Fe(II)/H₂O₂Methionine Sulfoxide, Peptide Bond Cleavage Products nih.govnih.govresearchgate.net

The one-electron oxidation of methionine proceeds through a series of short-lived radical intermediates. The characterization of these transients is crucial for understanding the complete degradation mechanism.

The initial event in the one-electron oxidation of the methionine thioether group is the formation of a sulfur-centered radical cation (>S•+). mdpi.comnih.gov This highly reactive species can be stabilized through several intramolecular pathways. A key stabilization mechanism involves the interaction of the electron-deficient sulfur center with a nearby nucleophilic group, such as a nitrogen or oxygen atom, to form a two-center, three-electron (2c-3e) bond. nih.govacs.org

When the radical cation interacts with a nearby nitrogen atom, typically from a free N-terminal amine or a peptide bond, an intramolecular S∴N-bonded radical cation is formed. mdpi.comnih.govrsc.org The formation of a five-membered ring structure is particularly favorable, making this pathway significant for N-terminal methionine residues, as would be the case in H-Met-Gly-Gly-OH. nih.govrsc.org These S∴N-bonded intermediates have been identified by their characteristic optical absorption maxima in the 390-400 nm range. nih.govrsc.org Similarly, interactions with oxygen atoms (S∴O) or other sulfur atoms (S∴S) can also lead to stabilized radical intermediates. chimia.chnih.govacs.org

Pulse radiolysis is a powerful technique used to study the rapid kinetics of radical reactions in real-time. mdpi.comtandfonline.comnih.gov In this method, a short, high-energy pulse of electrons is used to generate a high concentration of reactive species, such as HO• radicals, in an aqueous solution. mdpi.com By monitoring the changes in optical absorbance immediately following the pulse, the formation and decay of transient radical intermediates can be observed and characterized. nih.gov

This technique has been instrumental in elucidating the degradation pathways of methionine-containing peptides. It allows for the direct observation of intermediates like the initial HO• adduct, the >S•+ radical cation, and the subsequent S∴N-bonded species. mdpi.comnih.gov Kinetic data, including formation and decay rate constants, can be determined from these time-resolved measurements. For example, the S∴N-bonded radical cation derived from methionine (Met(S∴N)⁺) has been shown to be a very short-lived intermediate with a half-life in the range of a few hundred nanoseconds (τ₁/₂ ≈ 220-300 ns). mdpi.comnih.gov

Table 2: Kinetic and Spectroscopic Data for Key Methionine Radical Intermediates
Radical IntermediateFormation PathwayAbsorption Maxima (λₘₐₓ)Typical Lifetime/Half-lifeReferences
Sulfuranyl Radical (HOS•)HO• addition to sulfur~340-390 nmDecays via first-order kinetics (k ~ 5.6 x 10⁵ s⁻¹) mdpi.comnih.gov
S∴N-Bonded Radical Cation (Met(S∴N)⁺)Intramolecular cyclization of >S•+~390-400 nmτ₁/₂ ≈ 220-300 ns mdpi.comnih.gov
S∴S-Bonded Radical CationIntermolecular reaction of >S•+ with Met~480 nmVaries with concentration researchgate.netnih.gov

Characterization of Transient Radical Intermediates and their Decay Kinetics

S-Centered Radical Cations (>S•+) and S∴N-Bonded Radical Cations

Hydrolytic Stability and Susceptibility to Proteolytic Cleavage

The chemical stability of the tripeptide this compound is influenced by the susceptibility of its peptide bonds to both spontaneous hydrolytic cleavage and enzymatic degradation. The peptide contains two amide bonds: one between methionine and glycine (B1666218) (Met-Gly) and one between two glycine residues (Gly-Gly).

Under physiological conditions, peptide bonds are generally stable, but certain sequences can be more prone to hydrolysis. The presence of methionine at the N-terminus makes the peptide a potential substrate for specific aminopeptidases. Methionine aminopeptidases (MAPs) are ubiquitous enzymes responsible for the co-translational removal of the initiator methionine from nascent polypeptide chains. mdpi.comresearchgate.net The specificity of MAPs is largely determined by the nature of the amino acid residue at the second position (P1'). researchgate.net For cleavage to occur, the side chain of the penultimate residue must be small and uncharged, allowing it to fit into the enzyme's active site. Residues such as Glycine, Alanine (B10760859), Serine, Cysteine, Proline, Threonine, and Valine at the P1' position generally permit the removal of the N-terminal methionine. researchgate.netuniprot.org

Given that this compound possesses a glycine residue at the P1' position, it is a substrate for methionine aminopeptidase (B13392206). Research on a methionine-specific aminopeptidase from Salmonella typhimurium, termed Peptidase M, demonstrated that this enzyme specifically removes N-terminal methionine from peptides that have alanine, threonine, or glycine in the second position. nih.govpnas.org Notably, mutants overproducing this enzyme were selected by their ability to grow on Met-Gly-Gly as their sole methionine source, confirming the cleavage of the Met-Gly bond in this tripeptide. nih.govpnas.org Similarly, recombinant E. coli Methionine Aminopeptidase has shown activity in removing methionine from a fluorogenic peptide substrate, H-Met-Gly-Pro-AMC.

The cleavage of the Met-Gly bond has also been studied with other enzymes. Bovine cytosol aminopeptidase (LAP3) can hydrolyze the dipeptide Met-Gly with a catalytic rate constant (kcat) of 8,150 min⁻¹ at pH 6.9 and 28,100 min⁻¹ at pH 7.4. uniprot.org While these data are for a dipeptide, they indicate the susceptibility of the Met-Gly linkage to certain proteases.

In addition to enzymatic cleavage, the hydrolysis of the peptide bonds in methionine-containing peptides can be catalyzed by metal complexes. Studies using palladium(II) and platinum(II) complexes have investigated the cleavage of N-acetylated methionyl-glycine (Ac-Met-Gly) and methionyl-glycyl-glycine (Ac-Met-Gly-Gly). For Ac-Met-Gly-Gly, palladium(II) complexes were found to regioselectively cleave the amide bond on the C-terminal side of the methionine residue. nih.gov The rate of this metal-catalyzed hydrolysis is influenced by the steric bulk of the ligands on the metal complex. nih.govresearchgate.net These studies, while not representing spontaneous hydrolysis, provide insight into the chemical lability of the Met-Gly peptide bond.

Table 1: Relative Hydrolysis Rates of Methionine-Containing Peptides by Peptidase M from S. typhimurium
SubstrateRelative Hydrolysis Rate
Met-Ala-Ser1.0
Met-Ala-Met1.0
Met-Gly-Met-Met0.8
Met-Gly-Met0.5
Met-Thr-Met0.2
Met-Gly-Gly0.09
Met-Leu-Gly0
Met-Met-Ala0

Data adapted from Miller et al. (1987). pnas.org The rates are relative to the hydrolysis of Met-Ala-Ser.

Intramolecular Proton Transfer and Decarboxylation Reactions in Radical-Induced Processes

The thioether side chain of methionine is particularly susceptible to one-electron oxidation, often initiated by reactive species like hydroxyl radicals (•OH). This oxidation generates a sulfur-centered radical cation (>S•+), a key intermediate that dictates subsequent degradation pathways. researchgate.nettandfonline.com In peptides like this compound, the fate of this radical cation is heavily influenced by the peptide's primary sequence and the proximity of functional groups, leading to complex intramolecular reactions. chimia.chnih.gov

Upon formation of the sulfur radical cation at the N-terminal methionine residue, a rapid intramolecular proton transfer can occur. nih.gov In peptides with a free N-terminal amino group (-NH3+), this group can serve as an internal proton source. For the analogous peptide Gly-Met-Gly, it has been shown that the initial hydroxyl radical adduct on the sulfur atom (MetS∴OH) undergoes a fast proton transfer from the terminal -NH3+ group. tandfonline.com This process is facilitated by a favorable steric arrangement that leads to the formation of a five-membered cyclic, two-center, three-electron-bonded (S∴N)+ radical cation. chimia.chnih.gov This intramolecular stabilization is a critical step that precedes further reactions.

The formation of the (S∴N)+ intermediate is a key precursor to decarboxylation. chimia.ch Studies on various methionine-containing peptides have shown that the (S∴N)+ radical cation can readily undergo decarboxylation. rsc.orgrsc.org However, the efficiency of this process is highly dependent on the peptide sequence. For peptides with methionine at the N-terminus, such as Met-Gly, the decarboxylation process involving the intramolecular Met(S∴N)+ intermediate is reportedly inhibited, even when the C-terminal carboxyl group is unprotected. nih.gov This leads to a much longer lifetime for the (S∴N)+ radical cation in Met-Gly compared to other sequences. nih.gov In contrast, for peptides like γ-Glu-Met, an N-terminal decarboxylation route is observed, which is assisted by the α-amino group. rsc.orgacs.org

Table 2: CO2 Yields from the •OH Radical-Induced Oxidation of Various Methionine-Containing Peptides
PeptideCO2 Yield (% of available •OH radicals)
γ-Glu-Met~80%
Thr-Met~40%
Gly-Gly-Phe-Met~20%
Met-Gly-Gly0%
Gly-Met-Gly0%
Met-Gly0%
Pro-Met0%

Data adapted from Bobrowski et al. (1991). rsc.orgrsc.org

Probing Intramolecular Contact Formation and Conformational Dynamics

The efficiency of intramolecular reactions, such as proton transfer and decarboxylation, is intrinsically linked to the conformational dynamics of the peptide chain. The ability of the N-terminal amino group and the methionine side chain to come into close proximity is a prerequisite for the formation of the stabilizing (S∴N)+ bonded radical cation. acs.org

The conformational flexibility of a peptide dictates the probability of achieving the necessary "end-to-end" contact for these reactions to occur. Studies on a series of γ-Glu-(Pro)n-Met peptides have demonstrated that the rate of intramolecular contact formation, which leads to N-terminal decarboxylation, decreases as the number of rigid proline residues in the spacer increases. acs.org This highlights that the cyclization to form the (S∴N)+ species is controlled by the relative diffusion of the sulfur radical cation and the unprotonated N-terminal amino group. acs.org

For this compound, the flexible glycine residues provide significant conformational freedom. Theoretical conformational analyses of similar peptides, such as Gly-Gly-Met-Asp-Phe-NH2, have been performed to understand their preferred structures. cdnsciencepub.com Crystal structure analysis of the isomeric dipeptides Met-Gly and Gly-Met reveals differences in their backbone conformations; Gly-Met adopts an extended structure, whereas Met-Gly has a more kinked conformation. iucr.org Such conformational preferences play a crucial role in the mechanism of oxidation and the types of intermediates that are formed. iucr.org The zwitterionic form of the peptide is particularly important for the formation of sulfur-centered radicals. iucr.org The flexibility of the this compound backbone would allow it to sample a wide range of conformations, some of which would facilitate the intramolecular contacts necessary for the radical-induced reactions described above.

Comparative Reactivity of Methionine in Different Peptide Sequence Contexts

The reactivity of a methionine residue is not an intrinsic constant but is significantly modulated by its position within the peptide sequence and the nature of its neighboring amino acids. rutgers.eduoup.com The thioether group of methionine is a primary target for oxidation, but the rate and products of this reaction are context-dependent. pnas.org

A key factor influencing reactivity is the location of the methionine residue. Methionine at the N-terminus of a peptide is generally oxidized more rapidly than an internal methionine. rutgers.edu This enhanced reactivity is partly due to the influence of the adjacent free amino group. The oxidation mechanisms of the isomeric dipeptides Met-Gly and Gly-Met show distinct differences. nih.goviucr.org Photooxidation of Met-Gly leads to the formation of a five-membered cyclic (S∴N)+ radical cation after deprotonation, whereas for Gly-Met, sulfur-centered radical cations and aminyl-type radicals are the main transient species observed. nih.gov

Neighboring residues also exert a strong influence. The presence of glycine residues adjacent to methionine can affect its oxidative susceptibility. For instance, studies on proteome-wide methionine oxidation have indicated that a glycine at the -1 position (i.e., Gly-Met) can lead to a slower rate of oxidation. rutgers.edu Conversely, the presence of a bulky or charged residue can either sterically hinder or electrostatically influence the approach of an oxidizing agent. In the context of radical-induced damage, a glycine at position 33 of the amyloid beta-peptide has been implicated in propagating a radical initiated on Methionine-35, a process that does not occur when Gly33 is substituted with another amino acid. nih.gov This suggests that the seemingly simple glycine residue can play a critical role in the cascade of oxidative events.

The sequence also determines the products of enzymatic cleavage. As discussed in section 5.2, the identity of the residue C-terminal to an N-terminal methionine is the primary determinant for cleavage by methionine aminopeptidases. nih.govpnas.orggenscript.com Furthermore, the cleavage of internal peptide bonds by other proteases is also sequence-specific. For example, neprilysin, an enzyme that degrades opioid peptides, preferentially cleaves between hydrophobic residues, such as at the Gly-Phe bond in enkephalins. uniprot.orgnih.govuniprot.orgmybiosource.com Palladium(II) complex-catalyzed hydrolysis of N-acetylated tripeptides showed that cleavage was regioselective for Ac-Met-Gly-Gly, occurring only at the Met-Gly bond, but was non-selective for Ac-Gly-Met-Gly, where both the Gly-Met and Ac-Gly bonds were cleaved. nih.gov This demonstrates that moving the methionine from the N-terminus to an internal position dramatically alters the outcome of the reaction.

Computational Chemistry and Molecular Modeling of H Met Gly Gly Oh

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of H-Met-gly-gly-OH, dictated by its electronic structure. These methods allow for a detailed analysis of the peptide's geometry, stability, and reactivity.

Density Functional Theory (DFT) for Ground and Excited State Analyses

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of peptides. By approximating the many-body electronic wavefunction with the electron density, DFT provides a balance between computational cost and accuracy. For this compound, DFT calculations can predict a range of molecular properties. A study on glycine-containing tripeptides has utilized quantum chemical ab initio calculations to characterize their structures. nih.gov

Typical DFT calculations might employ a functional like B3LYP with a basis set such as 6-31G(d) to optimize the geometry and calculate electronic properties. physchemres.orgmdpi.com Such analyses can determine key parameters like bond lengths, bond angles, and dihedral angles that define the peptide's structure. Furthermore, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Excited state analyses, often performed using Time-Dependent DFT (TD-DFT), can predict the electronic absorption spectra of this compound, providing insights into its potential photophysical properties.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyCalculated Value
Ground State Energy (Hartree)-1025.45
HOMO Energy (eV)-6.8
LUMO Energy (eV)-0.5
HOMO-LUMO Gap (eV)6.3
Dipole Moment (Debye)5.2

Note: The data in this table is illustrative and based on typical values for similar tripeptides.

Conformational Landscape Mapping and Energy Minimization

The flexibility of the peptide backbone and the methionine side chain in this compound results in a complex conformational landscape. Mapping this landscape is crucial for understanding the peptide's preferred shapes and their relative stabilities. conicet.gov.ar This process typically involves systematically rotating the dihedral angles (phi, psi, and chi) and performing energy minimization on the resulting structures. physchemres.org

DFT calculations are instrumental in determining the relative energies of different conformers, allowing for the identification of the global minimum energy structure and other low-energy, populated conformers. researchgate.netnih.gov The conformational preferences are influenced by intramolecular hydrogen bonds, steric hindrance, and solvent effects. For instance, common secondary structures like β-turns and extended strands can be investigated for their relative stability. mdpi.comresearchgate.net

Table 2: Relative Energies of Hypothetical this compound Conformers

ConformerDihedral Angles (φ, ψ)Relative Energy (kcal/mol)
Extended β-strand(-139°, 135°)0.00 (Global Minimum)
Type I β-turn(-60°, -30°)2.5
Inverse γ-turn(75°, -65°)3.8
Helical (310-helix)(-49°, -26°)5.1

Note: The data in this table is for illustrative purposes, demonstrating the expected relative energies of different peptide conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of the dynamic evolution of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide moves, flexes, and interacts with its environment. pnas.org

Analysis of Peptide Flexibility and Solvent Interactions

MD simulations are particularly powerful for studying the flexibility of this compound in a solvent, typically water, to mimic physiological conditions. researchgate.netnih.gov By analyzing the trajectory, one can determine which parts of the peptide are rigid and which are more flexible. Root Mean Square Fluctuation (RMSF) plots can highlight the mobility of individual atoms or residues.

The interactions between the peptide and surrounding water molecules are critical for its structure and function. biorxiv.org MD simulations can quantify the number and lifetime of hydrogen bonds between the peptide's polar groups (the N-terminus, C-terminus, and peptide bonds) and water. rsc.org The radial distribution function (RDF) can be calculated to understand the structuring of water molecules around different parts of the peptide, such as the hydrophobic methionine side chain.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its biological activity. tandfonline.com For peptides like this compound, 3D-QSAR methods are particularly useful as they consider the three-dimensional properties of the molecule.

Application of CoMFA, Topomer CoMFA, and CoMSIA for Activity Prediction

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govacs.org These methods involve aligning a set of molecules with known activities and calculating their steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA). rsc.orgddg-pharmfac.net

To perform a QSAR study on this compound, a dataset of similar peptides with measured biological activity (e.g., enzyme inhibition, antimicrobial activity) would be required. The resulting models can be visualized as 3D contour maps, which highlight regions where modifications to the peptide structure would likely increase or decrease activity. For example, a CoMFA steric map might show a green contour near the methionine side chain, indicating that a bulkier group in that position could enhance activity.

Table 3: Illustrative Fields and Their Significance in a CoMSIA Model

Field TypeFavorable Contour ColorUnfavorable Contour ColorInterpretation for Activity Enhancement
StericGreenYellowGreen indicates where bulk is favored; yellow where it is disfavored.
ElectrostaticBlueRedBlue indicates where positive charge is favored; red where negative charge is favored.
HydrophobicYellowWhiteYellow indicates where hydrophobic character is favored; white where it is disfavored.
H-bond DonorCyanPurpleCyan indicates where H-bond donors are favored; purple where they are disfavored.
H-bond AcceptorMagentaOrangeMagenta indicates where H-bond acceptors are favored; orange where they are disfavored.

Note: This table describes the general interpretation of CoMSIA contour maps.

While a specific QSAR study focused solely on this compound is not extensively documented in public literature, the methodologies described are standard in peptide drug design and could be readily applied to predict and optimize its potential biological activities.

Development of Predictive Models for Biological Function

Predictive models for the biological function of peptides like this compound are often developed using Quantitative Structure-Activity Relationship (QSAR) methodologies. sddn.es These models establish a statistical correlation between the chemical structure of a peptide and its biological activity. For small peptides, this approach typically involves describing the amino acids using a set of numerical values known as descriptors.

One common technique involves the use of principal properties derived from a Principal Component Analysis (PCA) of numerous measurable amino acid characteristics, such as hydrophobicity, size, and electronic features. kg.ac.rs These principal properties, often denoted as z-scores (z1, z2, z3), quantify the structural variations within a series of related peptides and are used to build and evaluate QSAR models. kg.ac.rs For instance, a QSAR model for a series of dipeptides inhibiting the angiotensin-converting enzyme was successfully built using a minimal set of just nine peptides selected based on these properties. nih.gov

Another approach involves creating models based on larger datasets. For example, a model to predict the bitterness of dipeptides was developed from a set of 48 peptides. nih.gov These predictive models are crucial in drug discovery, enabling the estimation of properties like solubility and bioactivity, thereby accelerating the design of new therapeutic peptides. sddn.es

More advanced techniques employ machine learning algorithms, such as support vector machines (SVM) and random forest, trained on various classes of peptide features. mdpi.com For instance, the ACPred tool was developed to predict the anticancer activity of peptides with high accuracy. mdpi.com Such computational tools can also identify key characteristics of active peptides, such as the role of hydrophobicity or specific structural motifs. mdpi.com For tripeptides specifically, their composition has been recognized as a minimal biological recognition signal, making them valuable subjects for developing predictive models for biological function. researchgate.netbiorxiv.org

Table 1: Common Approaches for Predictive Peptide Modeling

Modeling ApproachDescriptionApplication Example
QSAR with Principal Properties Uses statistically derived amino acid descriptors (z-scores) to correlate structure with activity. kg.ac.rsModeling angiotensin-converting enzyme (ACE) inhibitor dipeptides. nih.govacs.org
QSAR with Physicochemical Properties Employs a broad range of calculated or measured properties of amino acids. acs.orgPredicting the bitterness of dipeptides. nih.govacs.org
Machine Learning (SVM, Random Forest) Utilizes algorithms trained on large datasets of peptides with known activities. mdpi.comPredicting the anticancer properties of peptides (ACPred). mdpi.com
Tripeptide Composition (TPC) Considers the frequency of three consecutive amino acids as a predictive feature. researchgate.netresearchgate.netIdentifying functional motifs in proteins. researchgate.netresearchgate.net

Theoretical Studies of Peptide Fragmentation Chemistry

The fragmentation of peptides in the gas phase, typically within a mass spectrometer, is a key area of theoretical study. Computational methods, particularly density functional theory (DFT), are used to elucidate the complex dissociation mechanisms. nih.govacs.org These studies are fundamental for interpreting mass spectra in proteomics and for understanding the intrinsic chemical properties of peptide bonds.

For peptides containing methionine, such as this compound, the sulfur-containing side chain plays a crucial role in the fragmentation process. The fragmentation of methionine-containing peptide radical cations has been studied in detail, revealing pathways that are distinct from those of peptides with only aliphatic or aromatic residues. nih.govacs.orgscispace.com

Dissociation Mechanisms of Peptide Radical Cations

When a peptide like this compound is ionized to form a radical cation, the charge and radical site can be located at different positions, leading to various isomeric structures with similar energies. nih.govacs.org Theoretical studies on the related dipeptide [Met-Gly]•+ have shown that the most stable isomer is a "captodative" structure, where the radical is on the α-carbon of the N-terminal methionine and a proton is on the amide oxygen. nih.govacs.orgacs.org Another important structure is the "canonical" isomer, with both the charge and the radical localized on the sulfur atom of the methionine side chain. nih.govacs.org

These isomers can interconvert easily before the peptide fragments. nih.govacs.org The fragmentation then proceeds through two main types of pathways:

Charge-driven dissociation: This pathway is initiated by the positive charge and typically leads to the formation of b- and a-type fragment ions. nih.govacs.orgmatrixscience.com In this process, the peptide backbone cleaves at the amide bonds. nih.gov

Radical-driven dissociation: This pathway is initiated by the radical site and often involves the methionine side chain. A characteristic fragmentation for methionine-containing peptides is the loss of the side chain as CH₃-S-CH=CH₂. nih.govacs.org Another key radical-driven process is the homolytic cleavage of the Cβ-Cγ bond in the methionine side chain, resulting in the loss of a CH₃SCH₂• radical. nih.govacs.orgacs.org

Computational studies using DFT at the UB3LYP/6-311++G(d,p) level have been instrumental in mapping the potential energy surfaces for these reactions, calculating the energy barriers for isomerization and dissociation, and confirming the structures of the resulting fragment ions. nih.govacs.orgacs.org

Table 2: Key Fragmentation Pathways for Methionine-Containing Peptide Radical Cations

Pathway TypeDescriptionCharacteristic Fragment Loss (from Met)Resulting Ion Types
Charge-Driven Cleavage of the peptide backbone at amide bonds, driven by the positive charge. nih.govacs.org-a-ions, b-ions, y-ions. matrixscience.com
Radical-Driven Cleavage initiated by the radical site, often involving the side chain. nih.govacs.orgCH₃-S-CH=CH₂ (vinylthiyl radical precursor)α-glycyl radical ions. nih.govacs.org
Radical-Driven Homolytic fission of the side-chain Cβ-Cγ bond. nih.govacs.orgacs.orgCH₃SCH₂• (methylthiomethyl radical)Distonic ions. nih.govnih.gov
Radical-Driven Dissociation of a distonic ion formed after side-chain loss. nih.govacs.orgCH₃S• (methanethiol radical)Product ions from further fragmentation. nih.govacs.org

In Silico Approaches for Peptide Design and Functional Prediction

In silico methods are increasingly vital for designing new peptides and predicting their functions, saving significant time and resources compared to purely experimental approaches. nih.govmdpi.com These computational strategies leverage our understanding of peptide structure and interactions to create novel molecules with desired properties.

For a peptide like this compound, in silico design could involve modifying its sequence to enhance a particular function. This can be guided by QSAR models that predict how changes in the amino acid sequence will affect activity. sddn.es For example, if this compound were a lead compound, a "Minimum Analogue Peptide Set" (MAPS) could be designed around it to explore the physicochemical and biological properties in its immediate vicinity. nih.gov This involves systematically replacing the methionine or glycine (B1666218) residues with other amino acids to probe the effects of size, hydrophobicity, and charge.

Modern peptide design is heavily influenced by powerful computational tools:

Molecular Docking: This technique predicts how a peptide will bind to a target receptor, such as a protein or enzyme. mdpi.com It simulates the fitting of the peptide into the binding site and scores the interaction, allowing for the rapid screening of many potential peptide candidates. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a peptide over time, providing insights into its flexibility, conformational stability, and interactions with its environment, such as a solvent or a binding partner. uit.no Studies on similar small peptides have used MD to understand how solvation affects their structure. uit.no

AI and Deep Learning: The field has been revolutionized by AI-driven tools like AlphaFold, which can predict the three-dimensional structure of peptides with high accuracy. nih.gov This structural information is critical for understanding function and for structure-based design. nih.gov Other methods use machine learning to predict specific functions, such as whether a peptide is likely to be an anticancer agent or a cell-penetrating peptide. mdpi.com

In the context of this compound, these tools could be used to predict its 3D structure, simulate its interaction with a hypothetical target, and guide the design of new tripeptides with improved or novel functions. For instance, one could design peptidomimetics that mimic the structure of this compound to achieve higher bioavailability. yok.gov.tr

Table 3: Compound Names Mentioned in the Article

Abbreviated NameFull Chemical Name
This compoundMethionyl-glycyl-glycine
[Met-Gly]•+Methionyl-glycine radical cation
[Gly-Met]•+Glycyl-methionine radical cation
[Met-Met]•+Methionyl-methionine radical cation
H-Gly-Met-Gly-OHGlycyl-methionyl-glycine

Future Research Directions and Translational Applications

Advancements in Peptide-Based Drug Discovery and Therapeutic Agent Design

The chemical architecture of H-Met-Gly-Gly-OH makes it a valuable building block in the synthesis of more complex peptide-based drugs. chemimpex.com Its presence can influence the stability and efficacy of therapeutic peptides. chemimpex.com The methionine residue, in particular, offers a site for specific chemical modifications, allowing for the design of prodrugs or targeted drug delivery systems. Future research will likely focus on incorporating this compound into larger peptide structures to enhance their therapeutic profiles, including improved bioavailability and resistance to enzymatic degradation. The exploration of this tripeptide in developing novel therapeutic agents is an active area of investigation. chemimpex.com

Biotechnological Innovations in Cell Culture Media and Recombinant Protein Production

In the realm of biotechnology, this compound holds promise for optimizing cell culture and biomanufacturing processes. It can be utilized in the formulation of specialized growth media to support robust cell growth and enhance the productivity of biopharmaceutical manufacturing. chemimpex.com The controlled delivery of methionine through this peptide could be advantageous in fed-batch cultures for recombinant protein production, potentially leading to higher yields and improved protein quality. Research in this area may lead to more efficient and cost-effective production of therapeutic proteins and other biologics.

Development of Novel Biochemical Assays and Research Tools utilizing this compound

The tripeptide this compound serves as a valuable tool in biochemical research, particularly in the study of peptidases. For instance, it has been identified as a preferred substrate for the tripeptidase PepT from Lactobacillus helveticus. glpbio.com This specificity can be harnessed to develop novel assays for screening and characterizing peptidase activity, which is crucial for understanding protein metabolism and for identifying potential drug targets. Furthermore, its use in peptide screening can aid in the discovery of new bioactive peptides and in the study of protein-protein interactions. medchemexpress.com

Insights into Protein Folding, Stability, and Post-Translational Modifications

The methionine residue in this compound is susceptible to oxidation, a common post-translational modification that can significantly impact protein structure and function. wikipedia.org Studying the oxidation of this simple tripeptide can provide fundamental insights into the mechanisms of oxidative stress and its effects on proteins. acs.orgbiorxiv.org The ease with which methionine's thioether group can be oxidized to methionine sulfoxide (B87167) can alter the peptide's hydrophilicity and conformation, making this compound a useful model for investigating the consequences of such modifications on protein stability and folding pathways. acs.orgresearchgate.net

Integration of Advanced Analytical Techniques for Comprehensive Peptide Characterization

A comprehensive understanding of this compound's properties and behavior relies on the application of sophisticated analytical methods. Techniques such as mass spectrometry (ESI-MS, FAB-MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared spectroscopy are essential for its structural elucidation and for studying its interactions with other molecules. researchgate.netresearchgate.net Future research will continue to leverage these and other advanced techniques, like tandem mass spectrometry (MS/MS), to investigate the subtle conformational changes and reactivity of the peptide in various environments. researchgate.nettandfonline.com These analytical approaches are also critical for monitoring its modifications, such as oxidation, and for quantifying its presence in complex biological samples. biorxiv.orgnih.gov

Mechanistic Understanding of Peptide Reactivity in Complex Biological Environments

The reactivity of this compound in biological systems is a key area for future investigation. The sulfur atom in the methionine side chain makes it a target for various reactions, including oxidation by reactive oxygen species (ROS) and coordination with metal ions. nih.govnih.gov Understanding how the peptide sequence influences the reactivity of the methionine residue is crucial. rsc.org For example, studies comparing the reactivity of methionine-containing peptides with their norleucine counterparts have highlighted the significant role of the sulfur atom in their interactions with free radicals. acs.org Further research into the reaction mechanisms of this compound with biological oxidants and metal ions will provide valuable insights into its potential roles in both physiological and pathological processes. tandfonline.comd-nb.info

Q & A

Basic Research Questions

Q. How can researchers synthesize H-Met-Gly-Gly-OH with high purity, and what validation methods are recommended?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed. Critical steps include:

  • Resin selection : Use Fmoc-protected amino acids on Wang resin for optimal cleavage.
  • Coupling efficiency : Monitor via Kaiser test or ninhydrin assay to ensure complete amino acid addition .
  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to isolate the target peptide. Validate purity (>95%) using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR in DMSO-d6 to verify backbone connectivity and side-chain integrity.
  • Purity assessment : Analytical HPLC with UV detection at 214 nm (peptide bond absorbance).
  • Mass analysis : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical MW: 293.3 g/mol) .

Q. What are the recommended storage conditions for this compound to ensure stability?

  • Methodological Answer :

  • Store lyophilized peptide at -20°C in airtight, light-resistant vials.
  • For solution storage, use sterile PBS (pH 7.4) or 0.1% acetic acid, aliquot to avoid freeze-thaw cycles, and keep at -80°C.
  • Monitor degradation via HPLC every 3–6 months .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, temperature) affect the stability of this compound in biological assays?

  • Methodological Answer :

  • Stability testing : Incubate peptide in buffers (pH 4–9) at 25°C and 37°C for 24–72 hours. Analyze degradation via HPLC.
  • Key findings (hypothetical example) :
pHTemperature (°C)Half-life (hours)
7.42572
7.43748
4.03724
  • Recommendation : Use neutral pH and low temperatures during assays to minimize hydrolysis of the gly-gly bond .

Q. How can conflicting reports about this compound’s bioactivity in cell-based studies be resolved?

  • Methodological Answer :

  • Variable analysis : Compare cell lines (e.g., HEK293 vs. HeLa), peptide concentrations, and assay durations across studies.
  • Control experiments : Include scrambled-sequence peptides to rule out nonspecific effects.
  • Statistical rigor : Use ANOVA with post-hoc tests to assess dose-response trends. Replicate experiments ≥3 times .

Q. What strategies are effective for studying this compound’s interaction with metalloproteases?

  • Methodological Answer :

  • Kinetic assays : Use fluorescence-quenched substrates (e.g., Dabcyl-Edans pair) to measure cleavage rates.
  • Inhibition studies : Pre-incubate peptide with Zn2+^{2+}-chelators (e.g., EDTA) to test metal-dependent activity.
  • Structural modeling : Perform molecular docking (AutoDock Vina) to predict binding sites on MMP-9 or similar enzymes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in the reported solubility of this compound across solvents?

  • Methodological Answer :

  • Solubility screening : Test peptide in DMSO, PBS, and acetate buffers (pH 4–6) at 1–10 mg/mL. Centrifuge at 14,000 rpm to remove precipitates.
  • Documentation : Report exact solvent preparation (e.g., ionic strength, filtration) to enable replication.
  • Common pitfalls : Oxidation of methionine residues can alter solubility; use antioxidants (e.g., TCEP) in buffers .

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H-Met-gly-gly-OH

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